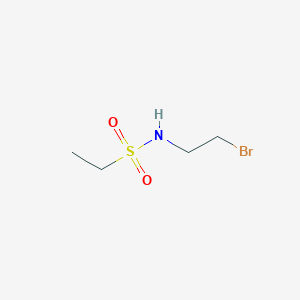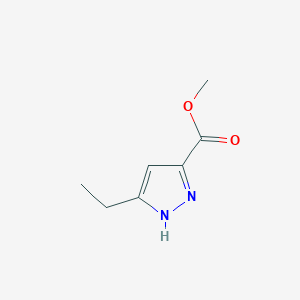![molecular formula C5H9ClN4 B1417828 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride CAS No. 1208673-90-8](/img/structure/B1417828.png)
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride
Übersicht
Beschreibung
“4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride” is a chemical compound with the molecular weight of 160.61 . It is a powder at room temperature . The IUPAC name for this compound is 4,5,6,7-tetrahydro [1,2,4]triazolo [1,5-a]pyrimidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N4.ClH/c1-2-6-5-7-4-8-9 (5)3-1;/h4H,1-3H2, (H,6,7,8);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 160.61 . The InChI code for this compound is 1S/C5H8N4.ClH/c1-2-6-5-7-4-8-9 (5)3-1;/h4H,1-3H2, (H,6,7,8);1H .Wissenschaftliche Forschungsanwendungen
Optical Sensor Development
Pyrimidine derivatives, including triazolo[1,5-a]pyrimidine structures, are recognized for their utility in crafting optical sensors. These compounds, due to their ability to form coordination and hydrogen bonds, serve as exquisite materials for sensing applications. They are instrumental in the synthesis of optical sensors due to their biological and medicinal significance, showcasing their versatility beyond traditional pharmaceutical applications (Jindal & Kaur, 2021).
Pharmaceutical Research and Development
Triazole derivatives, including the 4H,5H,6H,7H-triazolo[1,5-a]pyrimidine motif, are pivotal in the pharmaceutical sector for generating new drugs with varied biological activities. Their structural versatility allows for numerous modifications, leading to compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This adaptability underscores the importance of triazole derivatives in addressing emerging health challenges and developing new therapeutic agents (Ferreira et al., 2013).
Antibacterial Activity
Recent studies have highlighted the potential of 1,2,4-triazole-containing hybrids in combating Staphylococcus aureus infections. These compounds, by inhibiting critical bacterial enzymes like DNA gyrase and topoisomerase IV, offer a promising avenue for developing new antibacterial agents, especially against drug-resistant strains. The dual or multiple mechanisms of action of these hybrids underscore their significance in addressing the pressing need for novel anti-S. aureus agents (Li & Zhang, 2021).
Synthetic Chemistry
The synthesis of pyrano[2,3-d]pyrimidine derivatives using hybrid catalysts demonstrates the compound's role in advancing synthetic chemistry. These scaffolds, owing to their broad biological activities and pharmaceutical relevance, are the focus of intense research. The employment of diverse catalysts for their synthesis not only enriches the chemical toolbox but also opens up new pathways for the development of medicinally relevant molecules (Parmar, Vala, & Patel, 2023).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target enzymes such as phosphodiesterases (pdes) in the cardiovascular system .
Mode of Action
Similar compounds have been reported to inhibit pdes by selectively binding at a given camp pde site .
Biochemical Pathways
Compounds with similar structures have been known to affect various pathways, including those involved in cancer, microbial infections, and inflammation .
Result of Action
Similar compounds have been reported to exhibit a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, it interacts with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce cytotoxicity in cancer cell lines such as MCF-7, HCT-116, and HepG-2 . The compound influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it affects cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby inhibiting the enzyme’s activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can modulate the activity of other enzymes and proteins involved in cell signaling, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability and activity may vary depending on the experimental conditions and the specific cell types used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects, while exceeding this dosage can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues can vary, with higher concentrations observed in target tissues such as tumors . The compound’s localization and accumulation can influence its therapeutic effects and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific organelles such as the nucleus and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications can direct the compound to these compartments, enhancing its efficacy . The subcellular localization can also affect the compound’s stability and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-2-6-5-7-4-8-9(5)3-1;/h4H,1-3H2,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGJISBIZBSNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NN2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208673-90-8 | |
| Record name | 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417745.png)
![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)
![3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1417747.png)






![6-Chloro-3-(4-isopropylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417755.png)



